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Compound of Interest

Compound Name: 3-Octen-1-OL

Cat. No.: B8816688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

enantioselective synthesis of (R)-(-)-1-octen-3-ol, a chiral alcohol with significant applications in

the flavor, fragrance, and pharmaceutical industries. (R)-(-)-1-octen-3-ol is the primary

contributor to the characteristic aroma of fresh mushrooms and is also a potent insect

attractant.[1][2] Its specific stereochemistry is crucial for its biological activity and sensory

properties.

This guide outlines three principal methodologies for obtaining the (R)-enantiomer in high

optical purity:

Enzymatic Biosynthesis from Linoleic Acid: A green chemistry approach mimicking the

natural pathway in mushrooms.

Lipase-Catalyzed Kinetic Resolution of Racemic 1-Octen-3-ol: An efficient method for

separating the desired (R)-enantiomer from a racemic mixture.

Asymmetric Chemical Synthesis: The direct, stereocontrolled reduction of a prochiral ketone

precursor.
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The following tables summarize quantitative data for the different synthetic approaches,

allowing for easy comparison of their efficacy.

Table 1: Enzymatic Biosynthesis of (R)-(-)-1-Octen-3-ol

Enzyme
System

Substrate
Key
Conditions

Product
Concentrati
on/Yield

Enantiomeri
c Excess
(ee)

Reference

Lipoxygenase

-1 &

Hydroperoxid

e Lyase (from

Tricholoma

matsutake) in

S. cerevisiae

Linoleic Acid

(3 mM)
30°C, 24 h

Not explicitly

quantified in

yield, but

optimal

production

achieved

Not explicitly

quantified,

but

biosynthesis

is known to

be highly

selective for

the (R)-

isomer

[3]

AbLOX &

AbHPL (from

Agaricus

bisporus)

Linoleic Acid

(3 mM)

35°C, pH 7.0,

1 h

Not explicitly

quantified in

yield, but

optimal

production

achieved

Predominantl

y (R)-(-)-1-

octen-3-ol is

produced in

button

mushrooms

(up to 99%)

[4][5]

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Octen-3-ol
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Lipase
Source

Acyl
Donor

Solvent
Reactio
n Time

Product Yield

Enantio
meric
Excess
(ee)

Referen
ce

Candida

antarctic

a Lipase

B

(Novozy

m 435)

Vinyl

Acetate
Neat

12 h

(second

pass)

(R)-1-

octen-3-

ol

~37%

(overall

from

racemate

)

>99.9% [6]

Table 3: Asymmetric Chemical Synthesis of (R)-(-)-1-Octen-3-ol

Method
Precurs
or

Catalyst
/Reagen
t

Solvent
Temper
ature

Yield

Enantio
meric
Excess
(ee)

Referen
ce

Asymmet

ric

Reductio

n

1-Octen-

3-one

(R)-CBS-

oxazabor

olidine /

BH₃·SMe

₂

THF
-78°C to

rt

High

(typical

for CBS

reduction

s)

>95%

(typical

for CBS

reduction

s)

General

method[3

][7]

Asymmet

ric

Hydroge

nation

1-Octen-

3-one

Ru(II)-

BINAP

catalyst /

H₂

Methanol rt

High

(typical

for

Noyori

hydrogen

ations)

High

(typical

for

Noyori

hydrogen

ations)

General

method[6

]

Reductio

n of

Alkyne

(R)-Oct-

1-yn-3-ol

Lindlar's

catalyst /

H₂

Hexane rt 82%

>99%

(from

chiral

precursor

)
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Experimental Protocols
Protocol 1: Enzymatic Biosynthesis of (R)-(-)-1-octen-3-
ol
This protocol is based on the heterologous expression of enzymes from Tricholoma matsutake

in Saccharomyces cerevisiae and optimized reaction conditions.[3]

Materials:

Recombinant S. cerevisiae cell lysate containing lipoxygenase-1 and hydroperoxide lyase

Linoleic acid

Phosphate buffer (pH 6.5-7.0)

Incubator/shaker

Centrifuge

Gas chromatograph with a chiral column for analysis

Procedure:

Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a reaction mixture

containing the recombinant yeast cell lysate and linoleic acid in a phosphate buffer. The

optimal concentration of linoleic acid is 3 mM.[3]

Incubation: Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.[3]

Reaction Quenching and Extraction: Stop the reaction and extract the product with a suitable

organic solvent (e.g., diethyl ether or a mixture of hexane and diethyl ether).

Analysis: Analyze the organic extract by gas chromatography using a chiral column to

determine the concentration and enantiomeric excess of (R)-(-)-1-octen-3-ol. The retention

time for (R)-(-)-1-octen-3-ol should be confirmed with an authentic standard.
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Protocol 2: Lipase-Catalyzed Kinetic Resolution of
Racemic 1-Octen-3-ol
This protocol is adapted from an optimized lipase-mediated synthetic route using immobilized

Candida antarctica lipase B (Novozym 435).[6]

Materials:

Racemic 1-octen-3-ol

Vinyl acetate

Immobilized Candida antarctica lipase B (Novozym 435)

Magnetic stirrer

Filtration apparatus (e.g., glass wool plug)

Rotary evaporator

Silica gel for column chromatography

Solvents for chromatography (e.g., diethyl ether, petroleum ether)

Potassium hydroxide (for deacetylation of the (S)-acetate)

Methanol

Procedure:

Initial Enzymatic Acylation:

In a flask, dissolve 30 g of racemic 1-octen-3-ol in 30 ml of vinyl acetate.

Add 6 g of Novozym 435 to the solution.

Stir the mixture at room temperature for 60 hours.[6]

Separation:
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Stop the reaction by filtering the mixture through glass wool to remove the immobilized

enzyme.

Concentrate the filtrate in vacuo to remove excess vinyl acetate.

Purification:

Purify the resulting mixture by silica gel column chromatography using a suitable eluent

system (e.g., 20% diethyl ether in petroleum ether) to separate the unreacted (R)-1-octen-

3-ol from the (S)-1-octen-3-yl acetate.[6]

Second Enzymatic Acylation (Enrichment):

The recovered (R)-1-octen-3-ol from the first pass will have a good but not perfect

enantiomeric excess. To enhance the purity, reintroduce the crude (R)-1-octen-3-ol into a

new reaction with fresh Novozym 435 and vinyl acetate.

Allow this second reaction to proceed for 12 hours.[6]

Final Purification:

Repeat the separation and purification steps as described above to obtain (R)-(-)-1-octen-

3-ol with very high enantiomeric excess (>99.9%).[6]

(Optional) Recovery of (S)-1-octen-3-ol:

The (S)-1-octen-3-yl acetate can be deacetylated using a base such as potassium

hydroxide in methanol to yield (S)-(+)-1-octen-3-ol.[6]

Protocol 3: Asymmetric Reduction of 1-Octen-3-one via
CBS Reduction
This is a representative protocol for the Corey-Bakshi-Shibata (CBS) reduction, a reliable

method for the enantioselective reduction of prochiral ketones.[3]

Materials:

1-Octen-3-one
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(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

Borane-dimethyl sulfide complex (BH₃·SMe₂)

Anhydrous tetrahydrofuran (THF)

Dry ice/acetone bath

Methanol

Saturated aqueous ammonium chloride (NH₄Cl) solution

Drying agent (e.g., anhydrous MgSO₄)

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup:

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen),

add anhydrous THF.

Cool the flask to -78°C using a dry ice/acetone bath.

Addition of Reagents:

Add the (R)-Me-CBS catalyst solution (typically 0.05 to 0.1 equivalents relative to the

ketone).

Slowly add the borane-dimethyl sulfide complex (approximately 0.6 to 1.0 equivalents) to

the catalyst solution and stir for 10-15 minutes.

Slowly add a solution of 1-octen-3-one in anhydrous THF to the reaction mixture.

Reaction Monitoring:
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Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is

typically complete within a few hours.

Quenching:

Once the reaction is complete, carefully quench the reaction by the slow, dropwise

addition of methanol at -78°C.

Allow the reaction mixture to warm to room temperature.

Workup:

Add saturated aqueous NH₄Cl solution and extract the product with an organic solvent

(e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate in vacuo.

Purification:

Purify the crude product by silica gel column chromatography to yield pure (R)-(-)-1-octen-

3-ol.

Analysis:

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
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Enantioselective Synthesis of (R)-(-)-1-Octen-3-ol
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Racemic (±)-1-Octen-3-ol
+ Vinyl Acetate

Add Novozym 435 Lipase
Stir at room temperature

Reaction Mixture:
(R)-1-Octen-3-ol (unreacted)

(S)-1-Octen-3-yl Acetate (product)

Filter to remove enzyme

Silica Gel Chromatography

Purified (R)-(-)-1-Octen-3-ol Purified (S)-1-Octen-3-yl Acetate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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